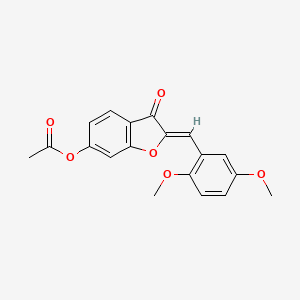![molecular formula C17H20N4O B2453136 N-(2-(1H-イミダゾ[1,2-b]ピラゾール-1-イル)エチル)-4-フェニルブタンアミド CAS No. 1795300-01-4](/img/structure/B2453136.png)
N-(2-(1H-イミダゾ[1,2-b]ピラゾール-1-イル)エチル)-4-フェニルブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide is a compound that features a unique structure combining an imidazo[1,2-b]pyrazole moiety with a phenylbutanamide group
科学的研究の応用
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its potential bioactivity.
作用機序
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole-containing compounds are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact the bioavailability of this compound .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide typically involves the formation of the imidazo[1,2-b]pyrazole core followed by the attachment of the phenylbutanamide group. One common method involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold using Br/Mg-exchange, regioselective magnesiations, and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazo[1,2-b]pyrazole moiety may yield corresponding N-oxides, while reduction may yield amines or alcohols.
類似化合物との比較
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyrazole derivatives and phenylbutanamide derivatives. Examples include:
Imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole core and may have different substituents attached to the ring.
Phenylbutanamide derivatives: These compounds share the phenylbutanamide group and may have different substituents attached to the amide nitrogen or the phenyl ring.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide is unique due to its specific combination of the imidazo[1,2-b]pyrazole and phenylbutanamide moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .
特性
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-16(8-4-7-15-5-2-1-3-6-15)18-11-12-20-13-14-21-17(20)9-10-19-21/h1-3,5-6,9-10,13-14H,4,7-8,11-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKFHBICZDLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide](/img/structure/B2453055.png)

![2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2453057.png)



![N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2453063.png)
![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2453067.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2453069.png)

![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2453074.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2453076.png)
